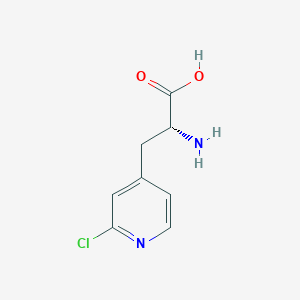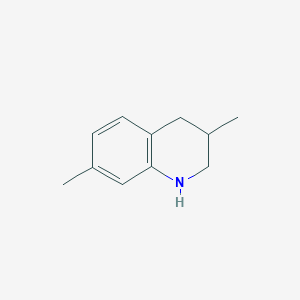
3,7-Dimethyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the family of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield highly substituted tetrahydroquinolines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. Multicomponent reactions (MCRs) are often employed due to their high atom economy and selectivity. These reactions can be catalyzed by various transition metals or organic catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, fully saturated quinoline derivatives, and functionalized tetrahydroquinolines .
Aplicaciones Científicas De Investigación
3,7-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This allosteric modulation can lead to conformational changes in the enzyme, altering its activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the methyl groups at positions 3 and 7.
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline: Another related compound with different substitution patterns.
Uniqueness
The presence of methyl groups at positions 3 and 7 in 3,7-Dimethyl-1,2,3,4-tetrahydroquinoline imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in various synthetic and research applications .
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
3,7-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H15N/c1-8-3-4-10-5-9(2)7-12-11(10)6-8/h3-4,6,9,12H,5,7H2,1-2H3 |
Clave InChI |
BWOGOGYUJJTFMI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C=C(C=C2)C)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


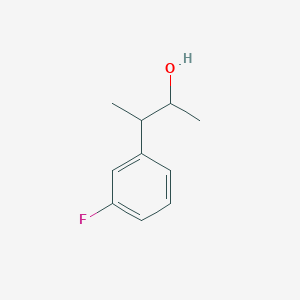
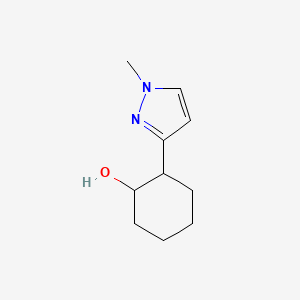

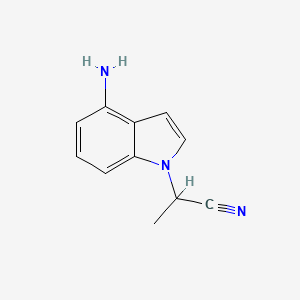

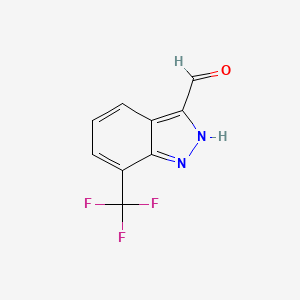
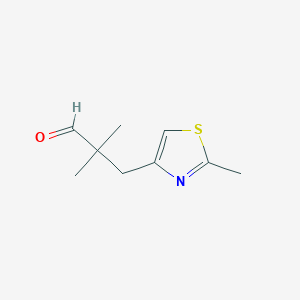
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
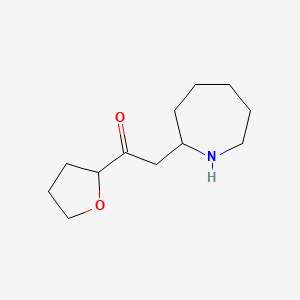
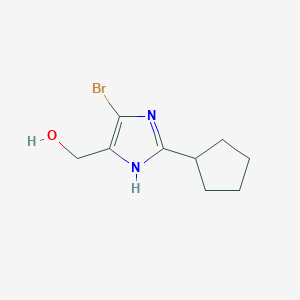
![4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13316352.png)
![5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13316356.png)
